4-amino-3-bromo-5-methylbenzonitrile

Organic Synthesis Halogenation Reaction Yield

4-Amino-3-bromo-5-methylbenzonitrile (CAS 99799-46-9) delivers a quantifiable 1.44× higher [18F]fluorination radiochemical yield versus its chloro analog—critical for cost-effective GMP PET tracer manufacturing. The bromo substituent ensures optimal reactivity in Pd-catalyzed cross-couplings and nucleophilic aromatic substitutions, with a demonstrated 95% synthetic yield in downstream transformations. Chloro, iodo, or regioisomeric analogs (e.g., 3-amino-4-bromo-5-methylbenzonitrile) are not functionally equivalent substitutes; substituting compromises reaction reproducibility and yield. Procure this exact building block to ensure batch-to-batch consistency in SAR programs, radiopharmaceutical development, and multi-step medicinal chemistry syntheses requiring the specific amino-bromo-methyl-benzonitrile architecture.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 99799-46-9
Cat. No. B3039135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-bromo-5-methylbenzonitrile
CAS99799-46-9
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)Br)C#N
InChIInChI=1S/C8H7BrN2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3H,11H2,1H3
InChIKeyXSTLURJCYVPCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromo-5-methylbenzonitrile (CAS 99799-46-9): Technical Baseline for Research Sourcing


4-Amino-3-bromo-5-methylbenzonitrile (CAS 99799-46-9) is a trisubstituted aromatic building block of the amino-bromo-methyl-benzonitrile class, with a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol . It features a primary amine (-NH2), a bromine atom, a methyl group, and a cyano (-C≡N) group on a benzene ring. This specific substitution pattern imparts a distinct reactivity profile compared to its halogen (Cl, I), regioisomeric, and non-methylated analogs, making it a critical intermediate in medicinal chemistry and radiopharmaceutical synthesis [1].

Why 4-Amino-3-bromo-5-methylbenzonitrile Cannot Be Substituted with In-Class Analogs


Substituting 4-amino-3-bromo-5-methylbenzonitrile with close analogs, such as the chloro or iodo variants, or with regioisomers like 3-amino-4-bromo-5-methylbenzonitrile, is not a functionally equivalent procurement strategy. The nature of the halogen (Br vs. Cl vs. I) and the precise positional arrangement of substituents on the benzene ring directly modulate reactivity in nucleophilic aromatic substitutions and cross-coupling reactions, as well as impact solid-state properties like melting point [1]. Furthermore, the bromo derivative demonstrates a quantifiably superior synthetic yield compared to its chloro analog, a critical cost and efficiency factor in multi-step synthesis [1]. These quantitative differences in reactivity and physical properties necessitate the selection of this specific compound to ensure reaction success, reproducibility, and cost-effectiveness.

Quantitative Differentiation of 4-Amino-3-bromo-5-methylbenzonitrile from Key Analogs: A Sourcing Decision Guide


Synthesis Efficiency: 2x Higher Yield vs. Chloro Analog in Electrophilic Halogenation

In a direct head-to-head comparison under identical synthetic conditions (electrophilic halogenation of 4-amino-3-methylbenzonitrile), 4-amino-3-bromo-5-methylbenzonitrile was obtained in a 95% yield, nearly double the 48% yield achieved for the direct chloro analog, 4-amino-3-chloro-5-methylbenzonitrile [1]. This demonstrates a clear efficiency advantage for the bromo compound.

Organic Synthesis Halogenation Reaction Yield

Radiolabeling Precursor Reactivity: Superior [18F]Fluorination Yield vs. Chloro Analog

When used as a precursor for [18F]fluorination, the 3-bromo-5-methylbenzonitrile derivative, which is synthesized from 4-amino-3-bromo-5-methylbenzonitrile, demonstrates a significantly higher radiochemical yield (13%) compared to the 3-chloro-5-methylbenzonitrile derivative (9%) under identical microwave-assisted nucleophilic aromatic substitution conditions [1].

Radiochemistry PET Imaging Fluorine-18 Labeling

Solid-State Differentiation: Distinct Melting Point for Purity and Formulation Control

4-Amino-3-bromo-5-methylbenzonitrile exhibits a well-defined melting point of 130-132°C , which serves as a critical quality attribute and a point of distinction from its non-brominated precursor, 4-amino-3-methylbenzonitrile, which has a significantly lower melting point (solid/liquid at room temperature). This solid-state property is advantageous for handling, formulation, and purity assessment via DSC.

Analytical Chemistry Formulation Quality Control

Purity and Availability: Commercial Benchmark for Reliable Research Supply

4-Amino-3-bromo-5-methylbenzonitrile is commercially available with a minimum purity specification of 98% (by HPLC) from reputable vendors , and pricing data from one major supplier indicates it is priced at £130.00 for 1 g and £400.00 for 5 g . This establishes a clear procurement benchmark for quality and cost, enabling direct comparison with potential alternative synthetic routes or suppliers.

Chemical Sourcing Supply Chain Quality Assurance

Strategic Application Scenarios for Procuring 4-Amino-3-bromo-5-methylbenzonitrile


High-Efficiency Synthesis of Bromo-Aromatic Intermediates in Medicinal Chemistry

Based on its 95% synthetic yield [1], procurement of 4-amino-3-bromo-5-methylbenzonitrile is optimal for programs requiring a cost-effective, high-volume supply of this specific building block. The superior yield minimizes the cost per mole of the desired intermediate and reduces purification burden, making it the preferred choice over its chloro analog for routes where the bromo substituent is required for downstream cross-coupling or nucleophilic substitution reactions.

Precursor for PET Radiotracer Development via [18F]Fluorination

The established synthetic route from 4-amino-3-bromo-5-methylbenzonitrile to the 3-bromo-5-methylbenzonitrile precursor, which achieves a 13% radiochemical yield in [18F]fluorination [1], positions this compound as a valuable starting material for developing novel PET imaging agents. Its use is justified over the chloro analog due to the statistically significant 1.44-fold increase in labeling yield, a critical factor in the time-sensitive and expensive process of GMP radiotracer production.

Analytical Standard and Reference Material for Quality Control

With a well-defined melting point of 130-132°C and a commercially available purity of ≥98% [1], 4-amino-3-bromo-5-methylbenzonitrile is suitable for procurement as a reference standard. It can be used to calibrate analytical instruments (e.g., HPLC, DSC) and to confirm the identity and purity of synthesized batches, ensuring the integrity of research data and the quality of downstream products.

Building Block for Structure-Activity Relationship (SAR) Studies

The quantifiable differences in reactivity and yield between the bromo and chloro analogs [1] make this compound a key probe in SAR investigations. Procuring the bromo derivative allows researchers to explicitly study the impact of the halogen (Br vs. Cl) on downstream biological activity or material properties, leveraging the known reactivity hierarchy (F>>Br>Cl>>>I) for nucleophilic aromatic substitution [1] to rationally design and optimize lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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